molecular formula C20H17N3O3 B4505947 6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4505947
M. Wt: 347.4 g/mol
InChI Key: XGOUERXLJSVRMD-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a fused pyrazole and pyridine core. The structure includes a phenyl group at position 2 and a 2,5-dimethoxyphenyl substituent at position 4. Methoxy groups are electron-donating, which may enhance solubility and influence electronic interactions in biological or catalytic contexts.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-25-14-8-11-18(26-2)16(12-14)17-10-9-15-19(21-17)22-23(20(15)24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOUERXLJSVRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the pyrazolopyridine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridin-3-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Formula Molecular Weight Key Properties/Data Reference
6-(2,5-Dimethoxyphenyl)-2-phenyl (Target) C₂₁H₁₉N₃O₃ 361.40 Inferred data: Methoxy groups may enhance solubility; no direct melting point reported. -
4-(4-Nitrophenyl)-2-phenyl C₁₈H₁₂N₄O₃ 332.32 ChemSpider ID: 5667297; nitro group (electron-withdrawing) may reduce solubility.
4-(3-Nitrophenyl)-2-phenyl C₁₈H₁₂N₄O₃ 332.32 ChemSpider ID: 5667241; meta-nitro substituent alters electronic distribution.
1-(3-Chlorophenyl)-2-phenyl C₁₂H₈ClN₃O 245.67 CAS: 320419-78-1; chloro substituent increases lipophilicity.
2-Methyl-6-(2-thienyl) C₁₁H₉N₃OS 231.27 CAS: 1105192-98-0; thienyl group introduces sulfur-based π-interactions.
6-(7-Hydroxy-8-methyl-2-oxo-4-propyl...) C₂₅H₂₁N₃O₄ 427.46 ID: Y041-3195; complex substituents may enhance target binding in drug discovery.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Improve solubility and may enhance metabolic stability compared to electron-withdrawing groups like nitro . Heteroaromatic Substituents (e.g., thienyl): Introduce unique electronic profiles and binding interactions due to sulfur’s polarizability .

Biological Relevance :

  • Nitrophenyl derivatives (e.g., 4-(4-nitrophenyl)-2-phenyl) are often used as intermediates in kinase inhibitor synthesis .
  • Methoxy-substituted analogues, such as the target compound, are hypothesized to mimic tyrosine residues in ATP-binding pockets, a feature seen in WEE1 inhibitors like Adavosertib .

Synthetic Challenges :

  • Bulky substituents (e.g., 2,5-dimethoxyphenyl) may complicate synthesis due to steric hindrance, as seen in diazaborolo derivatives with high melting points (e.g., 3o: 249–250°C) .

Biological Activity

The compound 6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_2O_3, indicating the presence of two methoxy groups on the phenyl ring and a dihydro-pyrazole moiety. The structure can be represented as follows:

Structure C6H4(OCH3)2C6H5N2C5H4O\text{Structure }\text{C}_6\text{H}_4(\text{OCH}_3)_2-\text{C}_6\text{H}_5-\text{N}_2-\text{C}_5\text{H}_4\text{O}

Pharmacological Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives possess significant anti-inflammatory effects. For instance, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% at 1 µM86% at 1 µM
Pyrazolo Derivative A61% at 10 µM76% at 10 µM
Pyrazolo Derivative B85% at 10 µM93% at 10 µM

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-b]pyridines has also been evaluated against various bacterial strains. Compounds were tested against Bacillus subtilis, E. coli, and Aspergillus niger, with some showing promising results comparable to established antibiotics .

MicroorganismInhibition Concentration (µg/mL)Standard Drug (µg/mL)% Inhibition
Bacillus subtilis40Ampicillin (10)X%
E. coli40Amoxicillin (10)Y%
Aspergillus niger40Griseofulvin (10)Z%

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-b]pyridines. They have been shown to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in tumor growth and proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Cytokine Inhibition : By inhibiting TNF-α and IL-6 production, it reduces inflammation.
  • Kinase Inhibition : Some derivatives target kinases involved in cancer cell signaling pathways.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis.

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity in vitro. The results indicated a strong correlation between structural modifications and biological activity, with certain substitutions enhancing efficacy against inflammatory markers .

Study on Anticancer Activity

Research by Burguete et al. assessed the anticancer effects of pyrazolo derivatives on various cancer cell lines. The findings demonstrated significant cytotoxic effects at low concentrations, suggesting potential for development into therapeutic agents for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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